An In-depth Technical Guide to the Chemical Properties of Ethyl 5-Benzoxazolecarboxylate
An In-depth Technical Guide to the Chemical Properties of Ethyl 5-Benzoxazolecarboxylate
This guide provides a comprehensive technical overview of Ethyl 5-Benzoxazolecarboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical characteristics, spectral properties, chemical reactivity, and its emerging role as a valuable scaffold for bioactive molecules. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Benzoxazole Scaffold
Ethyl 5-Benzoxazolecarboxylate belongs to the benzoxazole class of heterocyclic compounds, which feature a benzene ring fused to an oxazole ring.[1] This planar, aromatic system is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[2][3] These activities include antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[3][4]
The title compound is characterized by an ethyl ester group at the 5-position of the benzoxazole ring system. This functional group not only provides a handle for further chemical modification, such as conversion to amides or other derivatives, but also influences the molecule's overall electronic properties and biological profile. Its role as a key synthetic intermediate makes a thorough understanding of its chemical properties essential for its effective utilization in drug discovery programs.[5]
Synthesis and Mechanism
The most direct and common strategy for constructing the benzoxazole ring is the condensation and subsequent cyclization of an ortho-aminophenol with a carboxylic acid or its derivative.[6] For Ethyl 5-Benzoxazolecarboxylate, the logical precursor is Ethyl 4-amino-3-hydroxybenzoate.[7] This starting material can be cyclized using various one-carbon sources, such as triethyl orthoformate, often under acidic conditions.
The causality behind this synthetic choice lies in the inherent reactivity of the starting material. The ortho-disposed amine and hydroxyl groups are perfectly positioned for a sequential condensation and intramolecular dehydration reaction to form the fused five-membered oxazole ring.
Plausible Synthetic Pathway
Caption: Synthetic route to Ethyl 5-Benzoxazolecarboxylate.
Experimental Protocol: Cyclization of Ethyl 4-amino-3-hydroxybenzoate
This protocol is a representative procedure based on established methods for benzoxazole synthesis.[8]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 4-amino-3-hydroxybenzoate (1.0 eq).[7]
-
Reagent Addition: Add triethyl orthoformate (3.0-5.0 eq) as both the reagent and solvent. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).
-
Heating: Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, remove the excess triethyl orthoformate and ethanol byproduct under reduced pressure using a rotary evaporator.
-
Isolation: Dissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Ethyl 5-Benzoxazolecarboxylate.
Physicochemical and Spectroscopic Properties
Precise characterization is critical for confirming the identity and purity of a synthesized compound. The following table summarizes the key physical and predicted spectroscopic properties of Ethyl 5-Benzoxazolecarboxylate.
| Property | Value / Predicted Data | Justification / Interpretation |
| Molecular Formula | C₁₀H₉NO₃ | Derived from the chemical structure. |
| Molecular Weight | 191.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small, crystalline organic molecules of this type. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate); limited solubility in water. | The aromatic core and ethyl ester group confer lipophilicity. |
| ¹H NMR | δ 8.3-8.5 (s, 1H, H-2), δ 8.2-8.3 (d, 1H, H-4), δ 7.9-8.0 (dd, 1H, H-6), δ 7.6-7.7 (d, 1H, H-7), δ 4.4 (q, 2H, -CH₂-), δ 1.4 (t, 3H, -CH₃) | Predicted shifts (in CDCl₃) based on analogous structures.[9][10] The H-2 proton is a singlet. Aromatic protons show characteristic splitting. The ethyl group appears as a quartet and a triplet. |
| ¹³C NMR | δ ~166 (C=O), δ ~155 (C-2), δ ~150, ~142 (quaternary C's of benzene ring), δ ~125, ~120, ~110 (aromatic CH's), δ ~61 (-CH₂-), δ ~14 (-CH₃) | Predicted shifts (in CDCl₃) based on similar aromatic esters.[11][12] The ester carbonyl is the most downfield signal. C-2 of the oxazole ring is also significantly downfield. |
| IR (Infrared) | ~3100 cm⁻¹ (Aromatic C-H stretch), ~1720 cm⁻¹ (C=O ester stretch), ~1600, ~1480 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O ester stretch) | Characteristic peaks for an aromatic ester. The C=O stretch is a strong, sharp absorption.[13] |
| Mass Spec (EI) | M⁺ at m/z = 191. Loss of -OCH₂CH₃ (m/z = 146). Loss of -COOCH₂CH₃ (m/z = 118). | The molecular ion peak should be prominent. Common fragmentation includes loss of the ethoxy group and the entire ester functionality.[14] |
Chemical Reactivity and Derivatization
The reactivity of Ethyl 5-Benzoxazolecarboxylate is primarily dictated by its two main functional components: the ethyl ester and the benzoxazole ring.
Reactions at the Ester Group
The ethyl ester is a versatile handle for creating a library of derivatives.
-
Hydrolysis (Saponification): Treatment with a base (e.g., NaOH or KOH) followed by acidic workup readily hydrolyzes the ester to the corresponding 5-Benzoxazolecarboxylic acid.[15] This is a fundamental transformation, enabling the synthesis of amides via coupling reactions.
-
Aminolysis/Amidation: The carboxylic acid can be activated (e.g., with SOCl₂ or coupling agents like HATU) and reacted with various amines to produce a diverse range of amides, which is a common strategy in drug discovery to modulate solubility and target binding.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (5-benzoxazolyl)methanol.
Reactivity of the Benzoxazole Ring
The benzoxazole ring system is aromatic and can undergo electrophilic aromatic substitution.[16] The position of substitution is directed by the existing substituents. The ester group is an electron-withdrawing, meta-directing group relative to its point of attachment (C-5). The fused ring system's electronics will also influence regioselectivity. Nitration or halogenation would be expected to occur on the benzene ring portion of the molecule.
Caption: Key reactions of Ethyl 5-Benzoxazolecarboxylate.
Applications in Drug Development and Research
The benzoxazole core is a well-established pharmacophore, and derivatives of Ethyl 5-Benzoxazolecarboxylate are actively investigated for various therapeutic applications. The ability to easily convert the C-5 ester into a wide range of amides and other functional groups makes this compound an attractive starting point for generating compound libraries for high-throughput screening.
-
Antimicrobial and Antifungal Agents: The benzoxazole scaffold is known to exhibit significant antimicrobial activity.[4] Modifications at the 5-position can be explored to optimize potency and spectrum against various bacterial and fungal strains.
-
Anticancer Agents: Numerous benzoxazole derivatives have been reported to possess cytotoxic activity against various cancer cell lines.[3] Starting from Ethyl 5-Benzoxazolecarboxylate, researchers can synthesize novel compounds to probe structure-activity relationships for new oncology drug candidates.
-
Antitubercular Agents: The related isoxazole carboxylate scaffold has shown potent activity against Mycobacterium tuberculosis, suggesting that benzoxazole carboxylates are a promising area for the development of new anti-TB drugs.[17]
The structural rigidity and potential for hydrogen bonding interactions make the benzoxazole moiety an effective scaffold for binding to enzyme active sites and other biological targets.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling Ethyl 5-Benzoxazolecarboxylate.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and emergency procedures.
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